molecular formula C9H8F3N3O B1414593 6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine CAS No. 2169618-52-2

6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine

Cat. No. B1414593
CAS RN: 2169618-52-2
M. Wt: 231.17 g/mol
InChI Key: VCMFLVIWXHNZGS-UHFFFAOYSA-N
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Description

“6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine” is a chemical compound that has gained interest in scientific research . It is a heterocyclic building block with an empirical formula of C8H6F3NO2 and a molecular weight of 205.13 .


Synthesis Analysis

The synthesis of fluorinated alkyl and aryl ethers was achieved by the use of s-triazene derived fluorinated reagent 2,4,6-tris-(2,2,2-trifluoro-ethoxy)-[1,3,5] triazene (TriTFET) . The procedure offers a very attractive alternative for the synthesis of fluorinated motifs that are found in various bioactive molecules .

Scientific Research Applications

Synthesis and Coupling Reagents

  • Triazole-Based Fluorous Coupling Reagent : 6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine derivatives have been used in the synthesis of fluorous coupling reagents like TriTFET (2,4,6-tris-(2,2,2-trifluoro-ethoxy)-[1,3,5] triazene), which are efficient for direct amidation processes. These reagents facilitate amide synthesis from carboxylic acids and amines with good yield rates (Mangawa et al., 2015).

  • Synthesis of Trifluoroethyl Ethers : This compound has been instrumental in synthesizing fluorinated alkyl and aryl ethers using the s-triazene derived fluorinated reagent TriTFET. This approach is notable for synthesizing fluorinated motifs found in various bioactive molecules (Mangawa et al., 2015).

Photolytic and Thermal Decomposition

  • Decomposition of o-Azidobenzoic Acid Derivatives : The thermal and photolytic decomposition of o-azidobenzoic acid derivatives yields products like 3-ethoxy-1H-indazole, demonstrating the role of such compounds in synthesizing indazole derivatives (Ardakani et al., 1983, 1984).

Synthesis of Bioactive Molecules

  • Synthesis of Fluoronaphthalen-1-ylamine Derivatives : 6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine has been used in the synthesis of bioactive molecules such as fluoro-naphthalen-1-ylamine derivatives, which are crucial in pharmaceutical research (Zhijian et al., 2007).

Application in Medicinal Chemistry

  • Anticancer Activities : Derivatives of this compound have shown potential in anticancer activities, particularly against prostate cancer cells. This highlights its significance in the development of novel therapeutic agents (Demirci & Demirbas, 2019).

Catalysis and Ligand Synthesis

  • Synthesis of Iron(II) Complexes : The compound has been used in the synthesis of ligands for iron(II) complexes, which exhibit properties like spin-crossover hysteresis and ligand-based fluorescence, important for material science and catalysis (Santoro et al., 2015).

Safety and Hazards

The safety data sheet for the related compound “Phenylboronic acid” indicates that it is harmful if swallowed . The safety data sheet for “6-(2,2,2-Trifluoro-ethoxy)-pyridin-3-ylamine Hydrochloride” indicates that it should be handled with care to avoid inhalation, skin contact, and ingestion .

Future Directions

The use of s-triazene derived fluorinated reagent 2,4,6-tris-(2,2,2-trifluoro-ethoxy)-[1,3,5] triazene (TriTFET) offers a very attractive alternative for the synthesis of fluorinated motifs that are found in various bioactive molecules . This suggests potential future directions in the synthesis of fluorinated compounds .

properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O/c10-9(11,12)4-16-5-1-2-6-7(3-5)14-15-8(6)13/h1-3H,4H2,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMFLVIWXHNZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(F)(F)F)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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